molecular formula C8H7ClN4O2S B12818923 2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid

2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid

Cat. No.: B12818923
M. Wt: 258.69 g/mol
InChI Key: GCFUHRYQMVVYKP-UHFFFAOYSA-N
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Description

2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid is a purine-based derivative characterized by a thioether linkage at the 6-position of the purine core, a chlorine substituent at the 2-position, and a propanoic acid side chain. Its molecular formula is C₈H₇ClN₄O₂S, with a molecular weight of 258.68 g/mol (calculated).

Properties

Molecular Formula

C8H7ClN4O2S

Molecular Weight

258.69 g/mol

IUPAC Name

2-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C8H7ClN4O2S/c1-3(7(14)15)16-6-4-5(11-2-10-4)12-8(9)13-6/h2-3H,1H3,(H,14,15)(H,10,11,12,13)

InChI Key

GCFUHRYQMVVYKP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC1=NC(=NC2=C1NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloropurine.

    Thioether Formation: The 2-chloropurine is then reacted with a thiol compound under basic conditions to form the thioether linkage.

    Propanoic Acid Attachment: The resulting thioether is further reacted with a propanoic acid derivative to attach the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid involves its interaction with specific molecular targets. The chloro and thio groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence includes compounds such as 3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid (CAS 109650-11-5) and 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one (CAS 1955494-04-8), these are structurally distinct coumarin derivatives and lack direct relevance to the purine-based target compound. Below is a comparison of 2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid with functionally or structurally analogous purine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid Purine 2-Cl, 6-S-CH₂CH₂COOH 258.68 High polarity, potential kinase inhibition
6-Mercaptopurine Purine 6-SH 152.18 Antimetabolite (leukemia treatment)
2-Chloroadenine Purine 2-Cl 169.58 Substrate for nucleotide synthesis
Azathioprine Purine 6-S-CH₂CH₂N₃ 277.27 Immunosuppressant (thioether linkage)

Key Findings:

The 6-thioether-propanoic acid side chain increases solubility in aqueous media compared to non-polar analogs (e.g., 6-methylthiopurine).

Biological Activity: Unlike 6-mercaptopurine (a clinical antimetabolite), the target compound’s carboxylic acid group may enable conjugation to drug delivery systems (e.g., nanoparticles) . The chlorine atom at the 2-position differentiates it from azathioprine, which lacks halogen substituents but shares a thioether linkage critical for prodrug activation.

Physicochemical Properties :

  • The target compound’s molecular weight (258.68 g/mol) is intermediate between smaller purines (e.g., 2-chloroadenine at 169.58 g/mol) and larger conjugates like azathioprine (277.27 g/mol).

Limitations of Provided Evidence

The compounds cited in the evidence (e.g., C₁₇H₁₃ClO₃ and C₁₄H₁₅FN₂O₄) are coumarin derivatives with distinct cores (furochromenone, benzylchromenone) and functionalities (e.g., fluorine, ester groups). While they share a 95% purity grade and molecular weights (~294–300 g/mol), their structural divergence from purine-based systems precludes meaningful pharmacological or chemical comparison.

Biological Activity

2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound's structure allows it to interact with various biological targets, leading to effects on cellular processes such as DNA replication and repair.

  • IUPAC Name : 2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid
  • Molecular Formula : C8H7ClN4O2S
  • Molar Mass : 258.68 g/mol

The biological activity of 2-((2-chloro-7H-purin-6-yl)thio)propanoic acid primarily arises from its ability to interfere with nucleic acid metabolism. It can be incorporated into DNA or RNA, disrupting normal function and inhibiting critical processes such as replication and transcription. The compound is thought to target enzymes involved in these pathways, including DNA polymerases, which are essential for nucleic acid synthesis .

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

Anticancer Activity

Research has indicated that 2-((2-chloro-7H-purin-6-yl)thio)propanoic acid possesses significant cytotoxic effects against various cancer cell lines. Preliminary studies have shown:

  • Cytotoxicity : Induces growth inhibition of approximately 40% to 45% in cancer cell lines such as U937, with a GI50 value of approximately 46.5 μg/mL .
  • Mechanism : The compound's incorporation into DNA disrupts replication and leads to apoptosis in cancer cells.

Antiviral Effects

The compound's structural similarity to nucleotides suggests potential antiviral properties. By mimicking natural nucleotides, it may inhibit viral replication processes:

  • Targeting Viral Enzymes : It may inhibit viral polymerases, thus preventing the synthesis of viral genomes.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with 2-((2-chloro-7H-purin-6-yl)thio)propanoic acid resulted in significant apoptosis, indicating its potential as an anticancer agent.
  • Metal Complexation : Research involving coordination with metal ions (e.g., Cu(II)) showed enhanced cytotoxicity, suggesting that metal complexes of this compound could be more effective in therapeutic applications .

Comparative Analysis

To better understand the unique properties of 2-((2-chloro-7H-purin-6-yl)thio)propanoic acid, a comparison with similar compounds is useful:

Compound NameStructure FeatureBiological Activity
2-Chloro-6-MercaptopurineContains sulfur and chlorineAnticancer, antiviral
3-Amino-(2-chloro-purine)-propanoic acidAmino group additionAntiviral, enzyme inhibition
Ethyl 2-Methyl-(9H-purin-6-thio)-propanoateEthyl ester derivativeLimited research on biological activity

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